molecular formula C17H21N5S B5714200 N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5714200
M. Wt: 327.4 g/mol
InChI Key: SWFYYJPIXALPQF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a number of different targets, including voltage-gated potassium channels, nicotinic acetylcholine receptors, and G protein-coupled receptors. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been investigated for its potential as an antipsychotic and as a treatment for epilepsy.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to enhance the activity of some potassium channels and inhibit the activity of others. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to bind to nicotinic acetylcholine receptors and modulate their activity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may be responsible for its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anticonvulsant effects, which may be due to its ability to modulate potassium channels.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have activity against a number of different targets, making it a versatile tool for studying ion channels and receptors. However, there are also some limitations to using N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments. Its exact mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are a number of future directions for research on N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for epilepsy. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to enhance dopamine release in the brain, which may be responsible for its therapeutic effects. Further research is needed to determine its potential as a treatment for schizophrenia and other psychotic disorders. Additionally, N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide may have potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves a series of chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 2-aminopyrimidine to form N-(2,4-dimethylphenyl)-2-(2-pyrimidinyl)acetamide. This compound is then reacted with thiosemicarbazide to produce N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, or N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-4-5-15(14(2)12-13)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFYYJPIXALPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

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